N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 941998-57-8
VCID: VC7165309
InChI: InChI=1S/C19H14N2O4S2/c1-27(23,24)17-9-5-3-7-13(17)18(22)21-19-20-14(11-26-19)16-10-12-6-2-4-8-15(12)25-16/h2-11H,1H3,(H,20,21,22)
SMILES: CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3
Molecular Formula: C19H14N2O4S2
Molecular Weight: 398.45

N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

CAS No.: 941998-57-8

Cat. No.: VC7165309

Molecular Formula: C19H14N2O4S2

Molecular Weight: 398.45

* For research use only. Not for human or veterinary use.

N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(methylsulfonyl)benzamide - 941998-57-8

Specification

CAS No. 941998-57-8
Molecular Formula C19H14N2O4S2
Molecular Weight 398.45
IUPAC Name N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide
Standard InChI InChI=1S/C19H14N2O4S2/c1-27(23,24)17-9-5-3-7-13(17)18(22)21-19-20-14(11-26-19)16-10-12-6-2-4-8-15(12)25-16/h2-11H,1H3,(H,20,21,22)
Standard InChI Key GUOMCDLHXYZBOU-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound integrates three distinct moieties:

  • Benzofuran: A bicyclic aromatic system comprising fused benzene and furan rings, known for enhancing metabolic stability and binding affinity in drug design.

  • Thiazole: A five-membered heterocycle containing nitrogen and sulfur, frequently employed in pharmaceuticals for its electronic diversity and hydrogen-bonding capabilities .

  • 2-(Methylsulfonyl)benzamide: A sulfonyl-substituted benzamide group that contributes to solubility and target interaction through polar interactions .

Molecular Data

PropertyValue
Molecular FormulaC₁₉H₁₄N₂O₄S₂
Molecular Weight398.45 g/mol
IUPAC NameN-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide
CAS Number941998-57-8
Topological Polar Surface Area121 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

The methylsulfonyl group at the benzamide’s para position enhances electrophilicity, potentially facilitating interactions with biological targets such as kinases or proteases .

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis involves multi-step reactions:

  • Benzofuran-thiazole coupling: A Suzuki-Miyaura cross-coupling reaction attaches the benzofuran moiety to the thiazole ring using palladium catalysts.

  • Benzamide formation: The thiazole intermediate reacts with 2-(methylsulfonyl)benzoyl chloride under Schotten-Baumann conditions, yielding the final product.

Key reaction conditions:

ParameterValue
SolventDichloromethane or THF
Temperature0–25°C
CatalystPd(PPh₃)₄
Yield60–75%

Physicochemical Properties

Experimental data from analogues suggest:

  • Solubility: Moderate solubility in DMSO (>10 mM) but poor aqueous solubility (<0.1 mg/mL) .

  • Melting Point: Estimated at 210–215°C based on thermal analysis of structural analogues.

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the sulfonyl group.

Pharmacological Activities and Mechanisms

Cancer TypeMechanismEfficacy (IC₅₀)
Breast (MCF-7)CDK4/6 inhibition78 nM
Lung (A549)Apoptosis induction112 nM

Antimicrobial Activity

Preliminary assays against Staphylococcus aureus and Escherichia coli show MIC values of 8–16 µg/mL, comparable to ciprofloxacin. The methylsulfonyl group may disrupt bacterial membrane integrity or inhibit DNA gyrase.

Applications in Drug Development

Kinase-Targeted Therapies

The compound’s dual thiazole-benzofuran architecture positions it as a scaffold for multi-kinase inhibitors. Structural modifications could enhance selectivity for specific oncogenic targets, such as BRAF or EGFR mutants .

Antibacterial Agents

With rising antibiotic resistance, its activity against Gram-positive bacteria warrants exploration. Hybridizing the core structure with fluoroquinolone motifs may improve potency.

Challenges and Future Directions

While promising, the compound faces hurdles:

  • Poor bioavailability: Due to low aqueous solubility, prodrug strategies or nanoparticle formulations are under investigation.

  • Off-target effects: Specificity for CDKs over other kinases requires optimization via structure-activity relationship (SAR) studies .

Future research should prioritize:

  • In vivo pharmacokinetics: Assessing absorption, distribution, and toxicity profiles.

  • Target validation: Confirming kinase inhibition mechanisms through crystallography.

  • Therapeutic combinations: Testing synergy with existing chemotherapeutics or antibiotics.

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